molecular formula C17H21N3O2S B2600056 N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide CAS No. 921568-34-5

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2600056
CAS No.: 921568-34-5
M. Wt: 331.43
InChI Key: ZBZIJRSZGCRMOC-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications

Conformational Restriction and Receptor Agonism

One notable application lies in the development of cyclopropane-based conformationally restricted analogues of histamine, designed as histamine H3 receptor agonists. The study by Kazuta et al. (2003) identified a compound with a cis-cyclopropane structure as a potent H3 receptor agonist, showcasing significant binding affinity and agonist effect on the receptor without affecting the H4 subtype. This underscores the compound's potential in selective receptor targeting, highlighting its therapeutic applications in histamine-related disorders (Kazuta et al., 2003).

Metal Coordination and Antioxidant Activity

Another research avenue explores the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions, as conducted by Chkirate et al. (2019). These complexes exhibit significant antioxidant activity, suggesting their utility in addressing oxidative stress-related conditions. This work illustrates the compound's versatility in forming coordination complexes with potential therapeutic benefits (Chkirate et al., 2019).

Catalysis and Epoxidation

Serafimidou et al. (2008) explored the use of an acetamide derivative bearing imidazole rings in catalyzing alkene epoxidation with H2O2, revealing its efficacy as both homogeneous and heterogenised catalysts. This finding points to its application in chemical synthesis, particularly in facilitating environmentally friendly oxidation processes (Serafimidou et al., 2008).

Anthelmintic Activity

The anthelmintic potential of novel synthesized compounds clubbed with benzimidazole rings has been investigated by Kumar and Sahoo (2014), indicating good anthelmintic activity against Pheretima posthumous. This study showcases the compound's relevance in developing new treatments for parasitic worm infections (Kumar & Sahoo, 2014).

Conformational Studies and Histamine Analogs

Further conformational studies and synthesis of histamine analogs underscore the structural versatility and potential biological activity of these compounds. Kazuta et al. (2002) focused on developing chiral cyclopropane units to investigate bioactive conformations, providing insights into the structural requirements for histamine receptor binding and activity (Kazuta et al., 2002).

Properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-12-15-10-18-17(20(15)11-16(22)19-14-6-7-14)23-9-8-13-4-2-1-3-5-13/h1-5,10,14,21H,6-9,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZIJRSZGCRMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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